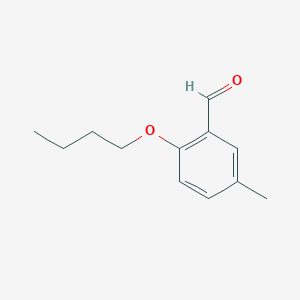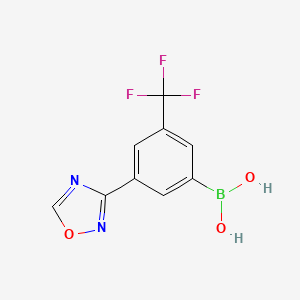![molecular formula C15H13FO B1441903 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 927801-81-8](/img/structure/B1441903.png)
4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
Biphenyl compounds are aromatic hydrocarbons that consist of two phenyl rings . They are notable as starting materials for various chemical reactions and have a wide range of applications . Fluorinated biphenyl compounds, like the one you mentioned, may have unique properties due to the presence of fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” are not available, biphenyl compounds can generally be synthesized through various methods such as the Ullmann reaction, catalytic coupling reactions like the Negishi, Stille, and Suzuki reactions . Protodeboronation of pinacol boronic esters has also been reported as a method for synthesizing certain compounds .
Molecular Structure Analysis
The molecular structure of biphenyl compounds consists of two phenyl rings . The presence of fluorine and methyl groups in “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” would likely influence its structure and properties, but specific details are not available.
Scientific Research Applications
-
Synthesis of Biphenyl Compounds
- Field : Chemical Engineering
- Application Summary : Biphenyl compounds, including those with fluoro and methyl groups, are important substructures in many bioactive and functional molecules. They are used in many pharmaceutically active ingredients such as antibiotics, anti-inflammatory, antihypertensive, anticancer, antihistaminic and infertility treatments .
- Method : The biphenyl compounds were obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
- Results : The method resulted in good yields and has several advantages such as mild conditions, simplified work-ups and low cost .
-
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Therapeutic Potential of Imidazole Containing Compounds
- Field : Pharmaceutical Sciences
- Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
- Method : Various derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Results : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
-
Synthesis of Biphenyl Compounds
- Field : Chemical Engineering
- Application Summary : “4-Fluoro-2’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” is a type of biphenyl compound. Biphenyl compounds are important substructures in many bioactive and functional molecules .
- Method : The biphenyl compounds were obtained from the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
- Results : The method resulted in good yields and has several advantages such as mild conditions, simplified work-ups and low cost .
-
Chemical Synthesis of Fluorinated Biphenyls
- Field : Chemical Engineering
- Application Summary : Fluorinated biphenyls, such as “4-Fluoro-2’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde”, are used in the synthesis of various chemical compounds .
- Method : The synthesis involves the diazotisation of aniline derivatives with isopropyl nitrite and the coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .
- Results : The method resulted in good yields and has several advantages such as mild conditions, simplified work-ups and low cost .
-
Antiviral Activity of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives possess various biological activities, including antiviral activity .
- Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Future Directions
The future directions for research and applications of a compound like “4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde” would depend on its properties and potential uses. Given the wide range of applications for biphenyl compounds, there could be many possible directions for future research .
properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-3-5-14(11(2)7-10)12-4-6-15(16)13(8-12)9-17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCUYNAJSERBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



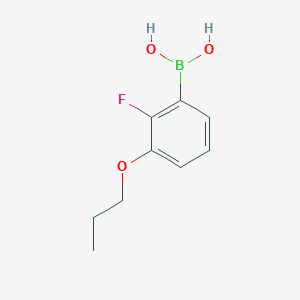
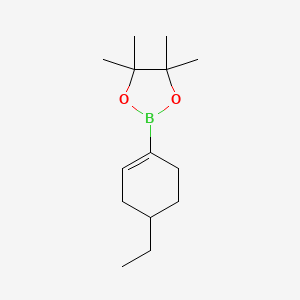
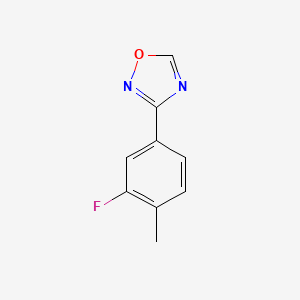
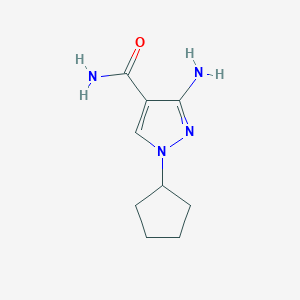
![3-{[(1H-pyrazol-4-yl)methyl]sulfamoyl}benzoic acid](/img/structure/B1441825.png)
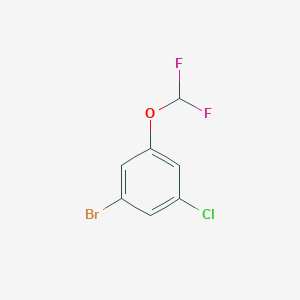
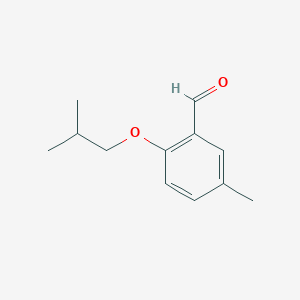
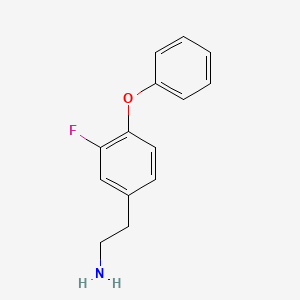
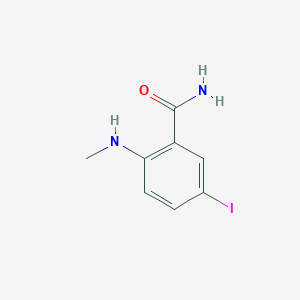
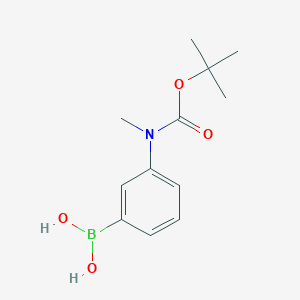
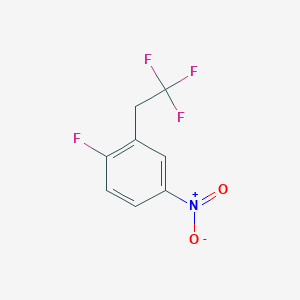
![1-[Difluoro(phenyl)methyl]-2-methylbenzene](/img/structure/B1441838.png)
